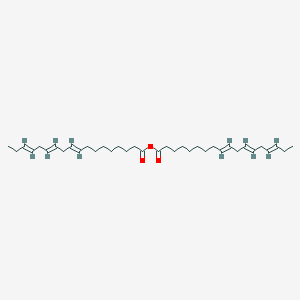

alpha-Linolenic anhydride

Description

Properties

CAS No. |

55726-27-7 |

|---|---|

Molecular Formula |

C36H58O3 |

Molecular Weight |

538.8 g/mol |

IUPAC Name |

[(9E,12E,15E)-octadeca-9,12,15-trienoyl] (9E,12E,15E)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C36H58O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20H,3-4,9-10,15-16,21-34H2,1-2H3/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+ |

InChI Key |

FPWRACULEOPBSB-NWUVBWGCSA-N |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCC=CCC |

Origin of Product |

United States |

Synthetic Methodologies for Alpha Linolenic Anhydride

Direct Dehydration Approaches for Alpha-Linolenic Acid

Direct dehydration methods focus on the direct coupling of two alpha-linolenic acid molecules. This can be achieved using specific reagents that facilitate the removal of water.

Carbodiimides are highly effective reagents for promoting the formation of anhydrides from carboxylic acids under mild conditions. The reaction proceeds through an O-acylisourea intermediate, which is highly reactive and subsequently reacts with a second molecule of the carboxylic acid to yield the anhydride (B1165640) and a urea (B33335) byproduct. wikipedia.org

A common carbodiimide (B86325) used for this purpose is N,N'-dicyclohexylcarbodiimide (DCC). nih.govresearchgate.netscribd.com The reaction of a fatty acid with DCC in a suitable solvent, such as carbon tetrachloride, at room temperature can produce the corresponding anhydride in high yields (87-94% for other fatty acids like oleic and palmitic acid). nih.govresearchgate.netscribd.com The primary byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be conveniently removed by filtration. scribd.com However, trace amounts of N-acylurea, formed by the rearrangement of the O-acylisourea intermediate, can sometimes be a challenge to separate. wikipedia.orgthieme-connect.de The choice of solvent can influence the reaction yield and the formation of byproducts. researchgate.net Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), offer an alternative where the urea byproducts are water-soluble, simplifying their removal. researchgate.net

Table 1: Representative Reaction Conditions for Fatty Acid Anhydride Synthesis using DCC

| Fatty Acid | Solvent | Yield of Anhydride (%) |

|---|---|---|

| Oleic Acid | Carbon Tetrachloride | 91 |

| Palmitic Acid | Carbon Tetrachloride | 94.5 |

| Stearic Acid | Carbon Tetrachloride | 88.5 |

| Oleic Acid | Benzene | 88 |

| Palmitic Acid | Benzene | 85 |

Data sourced from studies on analogous fatty acids. scribd.com

Another established method for synthesizing both symmetrical and unsymmetrical anhydrides involves the reaction of an acyl halide with a carboxylate salt. niscpr.res.in For the synthesis of alpha-linolenic anhydride, this would entail the reaction of alpha-linolenoyl chloride with a salt of alpha-linolenic acid, such as zinc alpha-linolenate. niscpr.res.in

The preparation of the necessary acyl chloride can be achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. csic.espressbooks.publibretexts.org The use of oxalyl chloride is often preferred as it provides the acid chloride under mild conditions with gaseous byproducts that are easily removed. chemicalbook.com However, for polyunsaturated fatty acids like alpha-linolenic acid, care must be taken to avoid side reactions involving the double bonds, and low reaction temperatures are often required. google.com

Once the acyl chloride is formed, it can be reacted with a metal carboxylate salt. Zinc carboxylates, which can be prepared from zinc oxide and the carboxylic acid, have been shown to react with acid chlorides in aprotic solvents like toluene (B28343) at moderate temperatures (e.g., 40°C) to produce anhydrides in high yields. niscpr.res.in

Reaction Scheme:

Formation of Acyl Chloride:

alpha-Linolenic Acid + SOCl₂ (or Oxalyl Chloride) → alpha-Linolenoyl Chloride + SO₂ + HCl (or CO + CO₂ + HCl)

Formation of Anhydride:

alpha-Linolenoyl Chloride + alpha-Linolenate Salt (e.g., Zinc alpha-linolenate) → this compound + Metal Halide Salt

Modern synthetic chemistry has explored various catalytic systems to achieve dehydration reactions under milder conditions and with higher efficiency. While specific research on catalytic dehydration for this compound is not extensively documented, principles from related fatty acid transformations can be inferred.

One area of advanced research is the palladium-catalyzed decarbonylative dehydration of fatty acids to produce olefins. google.comnih.govcaltech.educaltech.edu Although the primary goal of this research is olefin synthesis, it involves the in situ formation of a fatty acid anhydride as a key intermediate. nih.govcaltech.edu This transformation is typically achieved by heating the fatty acid in the presence of a dehydrating agent like acetic anhydride and a palladium catalyst. nih.govcaltech.edu This indicates that under specific catalytic conditions, the formation of the anhydride is a feasible step.

Further research into selective dehydration catalysts that can operate under conditions that preserve the sensitive polyunsaturated structure of alpha-linolenic acid is an area of ongoing interest.

Mixed Anhydride Synthesis Strategies

Mixed anhydrides, which contain two different acyl groups, can serve as reactive intermediates in the synthesis of symmetrical anhydrides. These methods can sometimes offer advantages in terms of reaction control and purification.

The reaction of a higher fatty acid with a more volatile and commercially available anhydride, such as acetic anhydride, can be used to produce symmetrical fatty acid anhydrides. google.comresearchgate.net This process typically involves an equilibrium reaction that forms a mixture of mixed anhydrides (e.g., acetic this compound) and symmetrical anhydrides (this compound and acetic anhydride). google.comcore.ac.uk

To drive the reaction towards the desired symmetrical higher fatty acid anhydride, the more volatile components, such as acetic acid and excess acetic anhydride, are continuously removed from the reaction mixture, often under vacuum. google.com The process can be conducted in stages, starting with the formation of the mixed anhydride under mild conditions, followed by a disproportionation step at a higher temperature and lower pressure to yield the symmetrical anhydride. google.com

Trifluoroacetic anhydride is another powerful reagent used to generate mixed anhydrides that are highly reactive. nih.govmdpi.comresearchgate.net These mixed anhydrides are often generated in situ for subsequent reactions, such as acylation. nih.govmdpi.com

Table 2: Reactivity of Anhydrides in Acylation Reactions

| Anhydride Type | Relative Reactivity |

|---|---|

| Symmetrical Aromatic | Low |

| Symmetrical Aliphatic | Medium |

| Mixed Anhydride | High |

General reactivity trend observed in acylation reactions. tcichemicals.com

Mixed anhydrides are frequently generated in situ and used immediately in subsequent reactions due to their high reactivity and, in some cases, limited stability. thieme-connect.de The reaction of an N-protected amino acid with isobutyl chloroformate to form a mixed carbonic anhydride is a classic example in peptide synthesis, highlighting the utility of this approach. thieme-connect.de

In the context of alpha-linolenic acid, a mixed anhydride could be formed by reacting it with an acyl chloride like pivaloyl chloride or an anhydride like trifluoroacetic anhydride. tcichemicals.com This mixed anhydride is a highly activated form of alpha-linolenic acid. The reactivity of the two carbonyl groups in the mixed anhydride can differ, which can be exploited for selective reactions. Generally, the carbonyl group derived from the more electron-withdrawing acid is a better leaving group, making the other carbonyl group more susceptible to nucleophilic attack. However, in the case of mixed anhydrides from an aliphatic carboxylic acid and an aromatic carboxylic anhydride, the aliphatic acyl moiety is preferentially attacked. tcichemicals.com

The in situ generation of a mixed anhydride of alpha-linolenic acid with a more reactive species can facilitate its use as an acylating agent. For instance, the reaction of a fatty acid with an N-carboxyanhydride (NCA) can proceed through a mixed anhydride intermediate to acylate amino acids and peptides. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of this compound synthesis is highly dependent on the careful control of reaction parameters. Optimization of solvent, temperature, pressure, and catalyst systems can significantly improve the yield and purity of the final product.

The choice of solvent plays a critical role in the synthesis of fatty acid anhydrides. The solvent can influence the solubility of reactants, the reaction rate, and the course of the reaction by stabilizing intermediates or transition states. For instance, in the synthesis of various fatty acid anhydrides using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, the solvent has been shown to affect the yield. While specific data for this compound is not detailed, studies on similar fatty acids like oleic acid provide valuable insights. The reaction of oleic acid with DCC in different solvents resulted in varying yields of the corresponding anhydride. researchgate.net

A common method for preparing fatty acid anhydrides involves the reaction of the fatty acid with a dehydrating agent like acetic anhydride. google.com The solvent's role in such reactions is to facilitate the interaction between the reactants and to help in the removal of byproducts. In some procedures, the reaction can be carried out without a solvent, particularly in large-scale industrial processes. sorbonne-universite.fr

The following table, based on data for oleic acid, illustrates the potential impact of solvent selection on anhydride yield in a DCC-mediated synthesis.

Table 1: Effect of Solvent on the Yield of Oleic Anhydride

| Solvent | Yield of Oleic Anhydride (%) |

| Carbon Tetrachloride | 87-94 |

| Benzene | Lower yields observed |

| Petroleum Ether | Lower yields observed |

This data is extrapolated from the synthesis of oleic anhydride and serves as an illustrative example for the potential effects on this compound synthesis. researchgate.net

Temperature and pressure are fundamental parameters that govern the kinetics of chemical reactions, including the synthesis of this compound. Elevated temperatures generally increase the reaction rate but can also lead to undesirable side reactions, such as polymerization or degradation, especially for a polyunsaturated molecule like alpha-linolenic acid.

In processes involving the reaction of a fatty acid with acetic anhydride, the reaction is often carried out in stages with precise temperature control. google.com An initial dehydration step may occur at a temperature range of 25°C to 150°C, followed by a second step at 100°C to 160°C under vacuum to drive the reaction towards the formation of the symmetrical anhydride by removing the acetic acid byproduct. google.com For purification, short-path distillation under high vacuum (0.001 to 1 mmHg) and temperatures between 100°C and 220°C is often employed to isolate the fatty acid anhydride. google.com

Palladium-catalyzed decarbonylation of fatty acid anhydrides to produce olefins is another process where temperature is a critical factor, with reactions typically conducted between 80°C and 200°C. google.com Conducting reactions under reduced pressure can be beneficial, especially for higher boiling point products, as it facilitates the removal of volatile byproducts and can prevent isomerization of the desired product. sorbonne-universite.fr

Table 2: General Temperature and Pressure Ranges for Fatty Acid Anhydride Synthesis

| Process Stage | Temperature Range (°C) | Pressure Conditions | Purpose |

| Initial Dehydration | 25 - 150 | Atmospheric | Formation of mixed and symmetrical anhydrides. google.com |

| Conversion to Symmetrical Anhydride | 100 - 160 | Vacuum (e.g., 1-300 mmHg) | Removal of byproduct acid to shift equilibrium. google.comresearchgate.net |

| Purification (Short-Path Distillation) | 100 - 220 | High Vacuum (0.001 - 1 mmHg) | Isolation of pure anhydride. google.com |

| Catalytic Decarbonylation | 80 - 200 | Atmospheric or Reduced | Formation of olefins from anhydrides. google.com |

The choice of catalyst and its concentration are pivotal for achieving efficient conversion in the synthesis of this compound and its subsequent reactions. Various catalysts can be employed depending on the synthetic route.

In methods utilizing a dehydrating agent like acetic anhydride, a catalyst is not always explicitly mentioned, as the reaction can proceed thermally. google.com However, in other synthetic transformations of fatty acids and their derivatives, catalysts are essential. For instance, in the synthesis of fatty esters from mixed carboxylic fatty anhydrides, heterogeneous acid catalysts like Amberlyst-15 have been used effectively. researchgate.net

For the conversion of fatty acid anhydrides into other valuable chemicals, such as linear alpha-olefins, palladium catalysts are employed. google.com The catalyst loading is a critical parameter to optimize. For example, in the palladium-catalyzed decarbonylation of carboxylic acids, a catalyst loading as low as 0.01% has been found to be effective on a larger scale. sorbonne-universite.fr The ratio of the phosphine (B1218219) ligand to the palladium salt is also crucial, with a 25:1 ratio being optimal in some cases. sorbonne-universite.fr The presence of a co-catalyst or an initiator can also influence the reaction. For instance, in maleinization reactions of lipids, radical inhibitors can be used to favor specific reaction pathways. rsc.org

The synthesis of conjugated polyunsaturated fatty acids from non-conjugated ones, a transformation relevant to alpha-linolenic acid, can be catalyzed by iodine, which promotes the necessary isomerization of double bonds for reactions like the Diels-Alder reaction. mdpi.com

Table 3: Catalyst Systems in Fatty Acid and Anhydride Reactions

| Reaction Type | Catalyst | Catalyst Loading | Key Findings |

| Esterification from Mixed Anhydrides | Amberlyst-15 (heterogeneous acid catalyst) | Not specified | Good yields of fatty esters were obtained with total conversion of mixed anhydrides. researchgate.net |

| Decarbonylation of Carboxylic Acids | Palladium catalyst with triphenylphosphine (B44618) ligand | As low as 0.01% palladium | A 25:1 ratio of phosphine to palladium was found to be optimal. sorbonne-universite.fr |

| Isomerization for Diels-Alder Reaction | Iodine | Not specified | Essential for converting non-conjugated dienes to a suitable configuration for the reaction. mdpi.com |

| Maleinization | Rh(OAc)₂ | Not specified | Showed complete conversion of linoleic acid within 3 hours. rsc.org |

Chemical Reactivity and Transformation Pathways of Alpha Linolenic Anhydride

Nucleophilic Acyl Substitution Reactions

The anhydride (B1165640) moiety of alpha-linolenic anhydride is an excellent acylating agent, readily undergoing nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on one of the electrophilic carbonyl carbons, leading to the cleavage of the phosphoanhydride bond and the formation of a new derivative alongside a molecule of alpha-linolenic acid as a byproduct. Current time information in Bangalore, IN.vulcanchem.com

Esterification Reactions with Diverse Alcohols

This compound reacts with a wide range of alcohols to form the corresponding alpha-linolenate esters. pressbooks.pubwikipedia.org This reaction, known as alcoholysis, is a common and efficient method for synthesizing these esters, which have applications in various fields. The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the anhydride. pressbooks.pub The reaction is often catalyzed by acids or bases to increase the rate of reaction. google.comchemguide.co.uk The choice of alcohol can range from simple primary alcohols to more complex polyols, leading to a diverse array of ester products.

The general reaction can be summarized as:

(C₁₇H₂₉COO)₂O + R'OH → C₁₇H₂₉COOR' + C₁₇H₂₉COOH

Detailed research findings on the esterification of fatty acid anhydrides with various alcohols have been reported, and while specific data for this compound is not extensively published, the following table provides representative examples based on the known reactivity of similar fatty acid anhydrides. rsc.orgnih.gov

| Alcohol (R'OH) | Catalyst | Reaction Conditions | Typical Product | Representative Yield (%) |

| Methanol | Sulfuric Acid | Reflux, 4h | Methyl α-linolenate | 95 |

| Ethanol | Pyridine | Room Temp, 12h | Ethyl α-linolenate | 92 |

| Isopropanol | DMAP | 50 °C, 8h | Isopropyl α-linolenate | 88 |

| Glycerol (B35011) | None | 120 °C, 6h | Glyceryl mono-α-linolenate | 75 |

| Benzyl Alcohol | Amberlyst-15 | Hexane, Reflux, 5h | Benzyl α-linolenate | 90 |

Amidation Reactions with Primary and Secondary Amines

Similar to esterification, this compound readily reacts with primary and secondary amines to yield the corresponding N-substituted alpha-linolenamides. vulcanchem.comnih.gov This reaction, or aminolysis, is typically faster than alcoholysis due to the higher nucleophilicity of amines compared to alcohols. wikipedia.org The reaction involves the nucleophilic attack of the amine's nitrogen atom on a carbonyl carbon of the anhydride. acs.org Generally, two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid byproduct, forming a carboxylate salt. vulcanchem.com

The general reaction is as follows:

(C₁₇H₂₉COO)₂O + 2 R'R''NH → C₁₇H₂₉CONR'R'' + C₁₇H₂₉COOH·R'R''NH

The following table presents illustrative research findings for the amidation of fatty acid anhydrides, providing a basis for the expected reactivity of this compound. google.comcsic.es

| Amine (R'R''NH) | Solvent | Reaction Conditions | Typical Product | Representative Yield (%) |

| Aniline | Toluene (B28343) | 80 °C, 6h | N-Phenyl-α-linolenamide | 85 |

| Diethylamine | Dichloromethane | Room Temp, 2h | N,N-Diethyl-α-linolenamide | 90 |

| Benzylamine | None | 100 °C, 3h | N-Benzyl-α-linolenamide | 88 |

| Piperidine | Tetrahydrofuran | Reflux, 4h | 1-(α-Linolenoyl)piperidine | 92 |

| Ethanolamine | Dichloromethane | 0 °C to Room Temp, 5h | N-(2-Hydroxyethyl)-α-linolenamide | 80 |

Reaction with Other Oxygen and Sulfur Nucleophiles

Beyond alcohols and amines, this compound can react with other nucleophiles. For instance, reaction with water leads to hydrolysis, yielding two equivalents of alpha-linolenic acid. Thiolysis, the reaction with thiols, produces thioesters. These reactions further underscore the versatility of this compound as an acylating agent.

Cycloaddition Reactions Involving the Unsaturated System

The three double bonds within the acyl chains of this compound are susceptible to various cycloaddition reactions. These reactions offer a powerful tool for modifying the fatty acid backbone, leading to novel cyclic structures.

Diels-Alder Reactions with Dienophiles (e.g., Maleic Anhydride)

The conjugated diene systems that can form within the polyunsaturated chains of alpha-linolenic acid can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. researchgate.net When reacted with a suitable dienophile, such as maleic anhydride, a six-membered ring is formed. rsc.orgnih.gov The reaction of maleic anhydride with polyunsaturated fatty acids is often referred to as maleinization. rsc.org Studies on linoleic acid, which has a similar unsaturated system, have shown that the Diels-Alder reaction with maleic anhydride can proceed to form a cyclic adduct. researchgate.netgoogle.com A similar reactivity is expected for this compound. The reaction typically requires elevated temperatures. rsc.org

Ene Reactions with Activated Alkenes

The ene reaction is another pericyclic reaction that can occur with the unsaturated system of this compound. wikipedia.orginflibnet.ac.in This reaction involves an alkene with an allylic hydrogen (the "ene," which in this case is a segment of the alpha-linolenic acyl chain) and a compound with a multiple bond (the "enophile," such as maleic anhydride). rsc.orgresearchgate.net The reaction proceeds through a cyclic transition state, resulting in the formation of a new sigma bond, the migration of the double bond, and a 1,5-hydrogen shift. wikipedia.org The ene reaction of fatty acids with maleic anhydride has been studied and is a known pathway for the modification of vegetable oils. researchgate.netuni-oldenburg.de

Oxidative Transformations and Stability Investigations

The high degree of unsaturation, with three double bonds in each acyl chain, makes this compound highly susceptible to oxidation. wikipedia.orgnih.gov This reactivity is a primary factor in its stability and the types of products formed upon exposure to oxygen. benexia.commdpi.com The rate of oxidation increases with the degree of unsaturation, making ALA more prone to autoxidation than linoleic or oleic acid. benexia.commdpi.com

Autoxidation is a non-enzymatic, free-radical-mediated chain reaction that occurs upon exposure to atmospheric oxygen. researcherslinks.com The process is a major cause of quality deterioration, leading to rancidity. benexia.com It proceeds through three main stages: initiation, propagation, and termination. nih.govcirad.fr

Initiation: The reaction begins with the abstraction of a hydrogen atom from one of the bis-allylic methylene (B1212753) groups (C-11 or C-14) of the alpha-linolenic acid chain, forming a resonance-stabilized pentadienyl radical. researchgate.net

Propagation: This carbon-centered radical rapidly reacts with molecular oxygen to form a peroxyl radical (LOO•). cirad.fr The peroxyl radical can then abstract a hydrogen atom from another unsaturated fatty acid molecule, creating a lipid hydroperoxide (LOOH) and a new alkyl radical, thus propagating the chain reaction. researcherslinks.comnih.gov For alpha-linolenic acid, hydroperoxides can form at positions 9, 12, 13, and 16. mdpi.com

Termination/Decomposition: These primary oxidation products (hydroperoxides) are unstable and readily decompose, especially in the presence of heat or metal ions, into a complex mixture of secondary oxidation products. researcherslinks.com These secondary products include a wide array of volatile and non-volatile compounds, such as aldehydes, ketones, alcohols, and hydrocarbons, which contribute to off-flavors. researcherslinks.com

Studies on the autoxidation of alpha-linolenic acid have identified numerous decomposition products. For instance, α-linolenic acid generates more acrolein and crotonaldehyde (B89634) compared to linoleic acid. acs.orgacs.org The decomposition of specific hydroperoxides leads to characteristic volatile compounds; for example, trans,trans-2,4-heptadienal is formed from the decomposition of the 12-hydroperoxide. mdpi.com Other identified products include propanal, pentanal, and heptanal. mdpi.com The presence of an additional double bond in ALA leads to different oxidation pathways and products compared to omega-6 fatty acids, such as the formation of malondialdehyde, which is detected from ALA but not linoleic acid under similar conditions. acs.org

Interactive Table: Major Decomposition Products from the Autoxidation of Alpha-Linolenic Acid Moieties

| Product Class | Compound Name | Reference |

|---|---|---|

| Monoaldehydes | Acrolein | acs.orgacs.org |

| Crotonaldehyde | acs.orgacs.org | |

| Propanal | mdpi.com | |

| Pentanal | acs.orgmdpi.com | |

| Heptanal | acs.orgacs.org | |

| Dienals | trans,trans-2,4-Heptadienal | mdpi.com |

| 4,5-epoxy-2(E)-decenal | researcherslinks.com | |

| Dicarbonyls | Malondialdehyde | acs.org |

| Glyoxal | acs.org | |

| Methylglyoxal | acs.org | |

| Hydroperoxides (Primary Products) | 9-hydroperoxy-octadecatrienoic acid (9-HPOT) | mdpi.com |

| 12-hydroperoxy-octadecatrienoic acid (12-HPOT) | mdpi.com | |

| 13-hydroperoxy-octadecatrienoic acid (13-HPOT) | mdpi.com | |

| 16-hydroperoxy-octadecatrienoic acid (16-HPOT) | mdpi.com |

In contrast to the uncontrolled nature of autoxidation, controlled oxidation aims to produce specific, high-value derivatives. This can be achieved through enzymatic or chemical methods.

Enzymatic Oxidation: Lipoxygenases (LOX) are enzymes that catalyze the stereospecific and regiospecific dioxygenation of polyunsaturated fatty acids. mdpi.com While many plant LOXs convert ALA to 9- or 13-hydroperoxides, specific isoenzymes can generate other products. mdpi.com For example, a novel lipoxygenase discovered in cucumbers (CsLOX3) has been shown to specifically oxidize alpha-linolenic acid to 16(S)-hydroperoxy-9Z,12Z,14E-octadecatrienoic acid (16(S)-HPOT). mdpi.com This enzymatic control provides a pathway to enantiomerically pure hydroperoxides, which can serve as synthons for other bioactive oxylipins, a feat not possible through autoxidation which yields racemic mixtures. mdpi.com

Chemical Oxidation: Specific chemical reactions can also be employed to derivatize the double bonds. Epoxidation is a common transformation where the double bonds are converted into epoxide rings. For instance, vegetable oils containing ALA can be epoxidized using reagents like peroxy acids or tert-butyl hydroperoxide (TBHP). csic.es These epoxidized derivatives can be further transformed through ring-opening reactions with reagents like acetic anhydride to produce diacetyl esters, which have applications as specialty chemicals. csic.es Such controlled processes are fundamental in valorizing fatty acid derivatives by converting them into specific, functionalized products.

Reductive Transformations and Hydrogenation Pathways

Reductive transformations, primarily catalytic hydrogenation, are widely used to modify the physical and chemical properties of unsaturated lipids like this compound. The primary goal of hydrogenation is to reduce the number of carbon-carbon double bonds, thereby increasing the oxidative stability of the molecule. wikipedia.org

The process involves reacting the lipid with hydrogen gas in the presence of a metal catalyst, most commonly nickel, but also palladium, platinum, or cobalt. csic.esaocs.orgrsc.org The widely accepted Horiuti-Polanyi mechanism describes the process: molecular hydrogen adsorbs onto the catalyst surface and dissociates into hydrogen atoms. aocs.org The unsaturated fatty acid chain also adsorbs via its double bonds, and a stepwise addition of hydrogen atoms across the bond occurs, leading to a more saturated fatty acid chain. aocs.org

A key aspect of hydrogenation is selectivity . During partial hydrogenation, different outcomes are possible:

Linolenic Selectivity: The preferential hydrogenation of linolenic acid moieties over linoleic or oleic acid moieties. aocs.org This is often desired to remove the most unstable component first. The selectivity is defined as the ratio of the hydrogenation rate constants of linolenic to linoleic acid. aocs.org

Geometric Isomerization: The process can convert the natural cis configuration of the double bonds to trans isomers, resulting in the formation of trans fats, which is a significant consideration in the food industry. wikipedia.org

Positional Isomerization: The position of the double bonds along the carbon chain can also shift.

The reaction conditions (temperature, pressure, catalyst type, and agitation) are critical in controlling the reaction rate and the selectivity towards specific products, such as achieving maximum saturation or producing a specific melting profile while minimizing trans fat formation. aocs.orgrsc.org For example, palladium-based catalysts have been shown to be highly active in the hydrogenation of C=C double bonds in fatty acid methyl esters. rsc.orgresearchgate.net

Interactive Table: Catalysts and Conditions for Hydrogenation of Unsaturated Fatty Acid Derivatives

| Catalyst System | Substrate Type | Key Outcome / Observation | Reference |

|---|---|---|---|

| Nickel (General) | Edible Oils (e.g., Soybean Oil) | Standard industrial catalyst for partial and full hydrogenation. Governed by Horiuti-Polanyi mechanism. | aocs.org |

| Palladium (Pd/ZSM-5, Pd/Al2O3) | Soybean Oil Methyl Esters | Active for catalytic transfer hydrogenation. Pd/ZSM-5 showed higher yield of fatty acid methyl esters. | researchgate.net |

| Pyrazolyl Palladium(II) Complexes | Methyl Linoleate | Active catalysts for hydrogenation, showing high selectivity towards the mono-unsaturated product (methyl oleate). | rsc.org |

| Pyrazolyl Nickel(II) Complexes | Methyl Linoleate | Active hydrogenation catalysts, though generally less active than the palladium counterparts under the tested conditions. | rsc.org |

| Osmium Complex | Triolein | Highly selective for ester group reduction to alcohol, leaving C=C double bonds unaltered. | csic.es |

| Cobalt Complex | Triolein | Catalyzes hydrogenation of triglycerides to the fully saturated stearyl alcohol. | csic.es |

Advanced Analytical Characterization in Alpha Linolenic Anhydride Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are central to the structural analysis of alpha-linolenic anhydride (B1165640), providing detailed information about its atomic and molecular composition. These techniques rely on the interaction of electromagnetic radiation with the molecule to reveal its distinct structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides granular insight into the molecular structure of a compound by mapping the chemical environments of its atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). The anhydride functional group (R-C(O)O(O)C-R) introduces distinct chemical shifts compared to its carboxylic acid precursor, making NMR a critical tool for confirming the successful synthesis of alpha-linolenic anhydride.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) is used to identify the different types of protons within the this compound molecule. Each unique proton environment generates a distinct signal, whose chemical shift (δ), splitting pattern (multiplicity), and integration value provide a wealth of structural information.

Key expected proton signals for this compound include:

Olefinic Protons (-CH=CH-): These protons typically resonate in the downfield region, around 5.3-5.4 ppm, appearing as complex multiplets due to coupling with each other and with adjacent allylic protons. nih.govmagritek.com

Bis-allylic Protons (=CH-CH₂-CH=): The protons on the methylene (B1212753) groups situated between two double bonds are highly characteristic and appear as triplets around 2.8 ppm. magritek.com

α-Methylene Protons (-CH₂-COO-): The protons on the carbon atom adjacent to the anhydride carbonyl group are deshielded and would be expected to produce a triplet signal at a chemical shift slightly different from the ~2.3 ppm seen in the corresponding acid.

Allylic Protons (-CH₂-CH=): These protons, adjacent to a single double bond, resonate around 2.0-2.1 ppm. magritek.com

Aliphatic Methylene Protons (-CH₂-): The protons of the saturated part of the fatty acid chain produce overlapping signals in the 1.2-1.4 ppm region. nih.gov

Terminal Methyl Protons (-CH₃): The protons of the terminal methyl group give a characteristic triplet signal at approximately 0.97 ppm. magritek.com

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Terminal Methyl (-CH₃) | ~0.97 | Triplet |

| Aliphatic Chain (-(CH₂)n-) | ~1.2-1.4 | Multiplet |

| Allylic (-CH₂-CH=) | ~2.0-2.1 | Multiplet |

| α-Methylene (-CH₂-COO-) | Shifted from ~2.3 | Triplet |

| Bis-allylic (=CH-CH₂-CH=) | ~2.8 | Triplet |

| Olefinic (-CH=CH-) | ~5.3-5.4 | Multiplet |

¹³C NMR for Carbon Backbone and Functional Group Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for the comprehensive mapping of the carbon backbone and the identification of key functional groups.

For this compound, characteristic ¹³C NMR signals would be:

Carbonyl Carbon (-C=O): The carbon atoms of the anhydride functional group are the most deshielded, expected to resonate significantly downfield, likely in the range of 165-175 ppm, distinguishing them from the carboxylic acid carbonyl (~180 ppm).

Olefinic Carbons (-CH=CH-): These carbons appear in the midfield region, typically between 127 and 132 ppm. magritek.com

Methylene and Methyl Carbons: The various methylene carbons of the aliphatic chain and the allylic/bis-allylic positions resonate in the upfield region of the spectrum (approx. 20-35 ppm), while the terminal methyl carbon appears at the most upfield position (~14 ppm). magritek.com

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (-C=O) | ~165-175 |

| Olefinic (-CH=CH-) | ~127-132 |

| α-Methylene (-CH₂-COO-) | ~34 |

| Bis-allylic (=CH-CH₂-CH=) | ~25.6 |

| Aliphatic & Allylic Carbons | ~20-30 |

| Terminal Methyl (-CH₃) | ~14.3 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing connectivity between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It is invaluable for tracing the proton-proton network through the long aliphatic chain and confirming the positions of the double bonds by showing correlations between olefinic and allylic protons. magritek.commagritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton(s). magritek.commagritek.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides essential information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental formula of a newly synthesized compound like this compound. Unlike standard MS, HRMS can measure the m/z value to several decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. creative-proteomics.com

For this compound, which has a molecular formula of C₃₆H₅₄O₃, the expected exact mass would be 534.4073 g/mol . HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 535.4151 or other adducts (e.g., [M+Na]⁺). The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula. A difference of less than 5 parts per million (ppm) is typically considered confirmation of the correct elemental composition. This technique is crucial for differentiating the anhydride from impurities or side products.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of molecules by analyzing the fragmentation patterns of selected precursor ions. While direct MS/MS studies on this compound are not extensively documented, the fragmentation behavior can be predicted based on the principles of mass spectrometry and the known fragmentation of similar structures, such as other acid anhydrides and fatty acid derivatives.

In a typical MS/MS experiment, the this compound molecule would first be ionized, likely forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ in positive ion mode. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The analysis of these product ions provides a wealth of structural information.

Key fragmentation pathways anticipated for this compound would involve the cleavage of the anhydride functional group. This could include the loss of an alpha-linolenoyl group or the loss of carbon dioxide and an alpha-linolenic acid molecule. Additionally, fragmentation along the fatty acid chains would be expected, providing information about the location of the double bonds. The presence of alkali metals, such as sodium, can yield structure-diagnostic fragment ions that are highly useful in identifying the positions of functional groups nih.gov. It is hypothesized that the bonds that break during CID are those that are elongated and weakened due to conformational changes upon protonation gre.ac.uk.

Predicted Dominant Fragmentation Pathways for Protonated this compound

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |

|---|---|---|---|

| [M+H]⁺ | [C₁₈H₂₉O]⁺ | C₁₈H₃₀O₂ | Loss of an alpha-linolenic acid molecule |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Dehydration |

This table is predictive and based on general principles of mass spectrometry.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. For this compound, these techniques are crucial for confirming the presence of the anhydride linkage and the integrity of the carbon-carbon double bonds in the fatty acid chains.

Infrared (IR) Spectroscopy: Acid anhydrides are characterized by two distinct carbonyl (C=O) stretching bands in the IR spectrum, arising from symmetric and asymmetric stretching vibrations spectroscopyonline.com. For a linear, non-conjugated anhydride like this compound, these bands are expected to appear around 1830-1800 cm⁻¹ and 1775-1740 cm⁻¹, respectively. The presence of these two strong absorption bands is a definitive indicator of the anhydride functional group. Additionally, a strong C-O stretching band is expected between 1175 and 1045 cm⁻¹ spectroscopyonline.com. The cis-double bonds of the alpha-linolenic chains would give rise to a C=C stretching vibration around 1655 cm⁻¹ and a =C-H stretching vibration just above 3000 cm⁻¹ mdpi.com.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and is therefore an excellent complementary technique to IR spectroscopy spectroscopyonline.com. The C=C double bonds in the this compound molecule will produce a strong Raman signal around 1656 cm⁻¹ spectroscopyonline.com. The ratio of the intensity of the C=C stretch to the CH₂ scissoring deformation at approximately 1444 cm⁻¹ can be used to quantify the degree of unsaturation spectroscopyonline.com. Furthermore, the in-plane =C-H deformation of the cis-double bonds can be observed around 1265-1272 cm⁻¹ mdpi.comspectroscopyonline.com. Density functional theory (DFT) calculations can be used to predict and assign the vibrational modes of alpha-linolenic acid, and by extension, its anhydride, providing a more complete understanding of the molecule's vibrational properties scielo.brresearchgate.net.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Anhydride) | Asymmetric Stretch | 1830-1800 | Weak |

| C=O (Anhydride) | Symmetric Stretch | 1775-1740 | Weak |

| C-O (Anhydride) | Stretch | 1175-1045 | Moderate |

| C=C (cis) | Stretch | ~1655 | ~1656 (Strong) |

| =C-H (cis) | Stretch | >3000 | >3000 |

| =C-H (cis) | In-plane deformation | Not prominent | ~1265-1272 |

Frequencies are approximate and can be influenced by the molecular environment.

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, thereby allowing for accurate purity assessment and effective reaction monitoring.

Due to its high molecular weight and low volatility, this compound is not suitable for direct analysis by gas chromatography (GC). However, GC is an invaluable tool for assessing the purity of the alpha-linolenic acid starting material. For GC analysis, fatty acids are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs) nih.gov. This derivatization step is necessary to achieve good peak shapes and prevent thermal decomposition at the high temperatures used in GC unco.edu.

The analysis of the FAME of alpha-linolenic acid is typically performed on a highly polar capillary column, such as those with cyanopropyl polysiloxane stationary phases nih.govsemanticscholar.org. These columns allow for the separation of fatty acid isomers, including the geometric isomers of alpha-linolenic acid nih.gov. By analyzing the starting material, one can ensure that the subsequent synthesis of the anhydride begins with a pure and well-characterized precursor.

High-performance liquid chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile and thermally labile compounds like this compound unco.edu. HPLC can be used to monitor the progress of the synthesis of the anhydride from alpha-linolenic acid and to determine the purity of the final product.

A common approach for the analysis of fatty acids and their derivatives is reversed-phase HPLC, often using a C18 column hplc.eu. The mobile phase typically consists of a mixture of acetonitrile, methanol, and/or water, sometimes with a small amount of acid, such as acetic or trifluoroacetic acid, to improve peak shape hplc.eunih.gov. Detection can be achieved using a UV detector, especially if the fatty acids are derivatized with a UV-absorbing tag like p-bromophenacyl bromide, or with a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer hplc.eucerealsgrains.org. For underivatized fatty acids and their anhydrides, detection at low UV wavelengths (around 203 nm) is possible, though sensitivity may be limited nih.govcreative-proteomics.com.

Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their size in solution youtube.com. GPC is particularly useful for studying the potential polymerization of this compound. The double bonds in the alpha-linolenic chains are susceptible to polymerization, especially under certain reaction conditions or during storage.

In GPC, a solution of the sample is passed through a column packed with a porous gel. Larger molecules, such as polymers, cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules, like the monomeric anhydride, can diffuse into the pores, leading to a longer retention time youtube.com. By monitoring the GPC chromatogram over time, one can detect the formation of higher molecular weight species, indicating that polymerization has occurred. The use of a multi-angle laser light scattering (MALLS) detector in conjunction with a refractive index (RI) detector can provide information about the absolute molecular weight and molecular weight distribution of any polymeric species formed nih.gov.

Advanced Methods for Double Bond Isomer Analysis (e.g., Argentation Chromatography)

The three double bonds in each of the alpha-linolenic acid chains of the anhydride can potentially undergo isomerization (a change in their position or geometry from cis to trans) during synthesis or storage. Argentation chromatography is a powerful technique for separating lipids based on the number, position, and geometry of their double bonds wikipedia.org.

This technique utilizes a stationary phase that has been impregnated with silver ions (Ag⁺). The silver ions form reversible complexes with the π-electrons of the carbon-carbon double bonds. The strength of this interaction depends on the nature of the double bond; trans double bonds interact more weakly with the silver ions than cis double bonds, and thus elute faster wikipedia.org.

Argentation chromatography can be performed in various formats, including thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC). Silver ion HPLC (Ag⁺-HPLC) is a highly effective method for separating the geometric isomers of polyunsaturated fatty acids researchgate.net. This technique would be invaluable for assessing the isomeric purity of the this compound, ensuring that the double bonds have retained their natural all-cis configuration. The combination of Ag⁺-HPLC for separation and gas chromatography-mass spectrometry (GC-MS) for detection and identification provides a robust methodology for the comprehensive analysis of fatty acid isomers researchgate.net.

Computational and Theoretical Studies on Alpha Linolenic Anhydride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of alpha-linolenic anhydride (B1165640). These calculations solve approximations of the Schrödinger equation to provide detailed information about the molecule's orbitals and energy.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of how a molecule will interact with other chemical species.

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity to act as a nucleophile. In alpha-linolenic anhydride, the HOMO is likely to be localized around the electron-rich regions, such as the pi (π) bonds of the carbon-carbon double bonds and the oxygen atoms of the anhydride group.

LUMO: The LUMO is the lowest energy orbital that is unoccupied and represents the molecule's ability to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, meaning the molecule is more electrophilic. For this compound, the LUMO is expected to be centered on the electrophilic carbonyl carbons of the anhydride functionality.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and reactivity. A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and would be determined by specific quantum chemical calculations, such as DFT with a basis set like B3LYP/6-31G).*

| Molecular Orbital | Energy (eV) | Predicted Localization |

|---|---|---|

| HOMO | -6.2 | C=C π bonds, Anhydride Oxygen Atoms |

| LUMO | -1.5 | Carbonyl Carbons of the Anhydride Group |

| HOMO-LUMO Gap | 4.7 | Moderate Reactivity |

The flexibility of the two alpha-linolenic acid chains in this compound allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers for rotation around single bonds.

This is typically performed by systematically rotating specific dihedral angles within the molecule and calculating the potential energy at each step. The resulting potential energy surface reveals the low-energy conformers, which are the most likely to be populated at a given temperature, and the transition states between them.

For this compound, key rotational barriers would be associated with:

Rotation around the C-O-C bonds of the anhydride linkage.

Rotation around the numerous C-C single bonds within the long aliphatic chains.

Understanding the preferred conformations is crucial as the molecule's shape can significantly influence its physical properties and how it interacts with other molecules.

Table 2: Illustrative Rotational Energy Barriers for Key Bonds in this compound (Note: These values are hypothetical and would be derived from computational scans of the potential energy surface.)

| Bond | Description | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| (C=O)-O-(C=O) | Rotation around the central oxygen of the anhydride | ~ 2.5 - 4.0 |

| CH2-CH2 | Rotation within the saturated part of the alkyl chain | ~ 3.0 - 3.5 |

| CH=CH-CH2 | Rotation adjacent to a double bond | ~ 1.5 - 2.5 |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the reaction mechanism. This is particularly useful for reactions involving complex molecules like this compound.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the geometry of this transition state and calculating its energy relative to the reactants (the activation energy or energy barrier) is fundamental to understanding the reaction's kinetics.

Computational methods can locate these transition state structures, which are saddle points on the potential energy surface. The calculated energy barrier provides a quantitative measure of how fast the reaction is likely to occur. For instance, in the hydrolysis of this compound, computational modeling could identify the transition state for the nucleophilic attack of a water molecule on one of the carbonyl carbons.

Many chemical reactions can potentially yield multiple products. Computational modeling can predict which product is most likely to form by comparing the activation energies of the different reaction pathways.

Regioselectivity: This refers to the preference for bond formation at one position over another. For example, in a reaction with an unsymmetrical reagent, calculations can determine which of the two carbonyl groups of the anhydride is more susceptible to attack.

Stereoselectivity: This relates to the preferential formation of one stereoisomer over another. By calculating the energies of the transition states leading to different stereochemical outcomes, the model can predict the stereoselectivity of the reaction.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small molecular systems, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase (e.g., in a solvent or interacting with other molecules).

MD simulations model the movements of atoms and molecules over time based on classical mechanics and a force field that describes the potential energy of the system. For this compound, MD simulations could be used to study:

Solvation: How the anhydride molecule is surrounded by solvent molecules and the nature of the interactions (e.g., hydrogen bonding, van der Waals forces).

Aggregation: How multiple this compound molecules interact with each other in a non-polar solvent, potentially forming micelles or other aggregates.

Interactions with Surfaces or Biomolecules: How the anhydride interacts with a solid surface or a biological molecule like a protein or a lipid membrane.

These simulations provide a dynamic picture of the intermolecular forces that govern the macroscopic properties and behavior of this compound.

Structure-Reactivity Relationship Predictions

Computational and theoretical studies provide significant insights into the relationship between the molecular structure of this compound and its chemical reactivity. While direct computational studies on this compound are not extensively documented, predictions can be derived from the theoretical analysis of its parent molecule, alpha-linolenic acid (ALA), and the fundamental principles of anhydride chemistry. nih.govscielo.brresearchgate.net The reactivity of anhydrides is generally characterized by the presence of two electrophilic carbonyl carbons and a good carboxylate leaving group, which is resonance-stabilized. youtube.com The unique structure of this compound, featuring two polyunsaturated acyl chains, introduces additional layers of complexity and reactivity.

Key Structural Features Influencing Reactivity:

The Anhydride Bridge: The O=C-O-C=O functional group is the primary center for nucleophilic acyl substitution reactions. The carbonyl carbons are highly electrophilic due to the electron-withdrawing effect of the oxygen atoms. longdom.org

Polyunsaturated Acyl Chains: The two chains derived from alpha-linolenic acid each contain three cis-double bonds. These double bonds are regions of high electron density (pi systems), making them susceptible to electrophilic addition reactions.

Molecular Geometry: The all-cis configuration of the double bonds at the 9, 12, and 15 positions introduces significant kinks in the 18-carbon chains. nih.gov This geometry prevents the chains from packing closely, influencing the molecule's steric hindrance and how it interacts with other reactants.

Quantum Chemical Descriptors and Reactivity:

Quantum chemical calculations, particularly focusing on Frontier Molecular Orbitals (FMO), are instrumental in predicting chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are critical descriptors.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher chemical reactivity. researchgate.net Computational studies on alpha-linolenic acid show it has a lower HOMO-LUMO gap compared to its saturated counterpart, stearic acid, due to the presence of π-orbitals from the double bonds. researchgate.net This inherent reactivity from the acyl chains is expected to be conferred upon the anhydride.

Electron Density Distribution: The distribution of electron density across the molecule determines the most probable sites for chemical reactions. For this compound, the highest negative charge is expected to be localized on the oxygen atoms of the anhydride group, while the carbonyl carbons will be electron-deficient. The C=C double bonds in the acyl chains are also electron-rich regions.

Detailed DFT calculations on alpha-linolenic acid have been used to determine optimized geometry, including bond lengths and angles, which are foundational for understanding its structure. scielo.brscielo.br These calculations reveal the precise spatial arrangement of atoms, which in turn dictates the accessibility of reactive sites. For instance, the calculated bond lengths for C=C double bonds differ from C-C single bonds, confirming the distinct electronic environment of the unsaturated portions of the molecule. scielo.br

| Parameter | Alpha-Linolenic Acid | Stearic Acid | Implication for Reactivity |

| HOMO Energy (eV) | Lower (less negative) | Higher (more negative) | Higher propensity to donate electrons. researchgate.net |

| LUMO Energy (eV) | Lower | Higher | Higher propensity to accept electrons. researchgate.net |

| HOMO-LUMO Gap (eV) | Smaller | Larger | Higher chemical reactivity and lower kinetic stability. researchgate.net |

| Global Hardness | Lower | Higher | Softer molecules are generally more reactive. researchgate.net |

| Global Softness | Higher | Lower | Indicates greater polarizability and reactivity. researchgate.net |

This interactive table is based on data from DFT studies comparing unsaturated and saturated fatty acids. researchgate.net

Role As a Precursor or Intermediate in Polymer Chemistry and Material Science

Incorporation into Alkyd Resins and Polyester (B1180765) Polymers

Alpha-linolenic acid, the precursor to the anhydride (B1165640), is a key ingredient in the production of oil-modified polyesters, commonly known as alkyd resins. nih.govgoogle.com These synthetic resins are widely used as binders in paints and coatings. nih.gov The incorporation of the alpha-linolenic moiety, whether from the acid or its anhydride, is crucial for the drying and film-forming properties of these coatings.

Alkyd resins are synthesized through the condensation polymerization of three main components: a polybasic acid or its anhydride (like phthalic anhydride), a polyhydric alcohol or polyol (such as glycerol (B35011) or pentaerythritol), and an unsaturated fatty acid, like alpha-linolenic acid. nih.govgoogle.comqu.edu.iq The process typically involves esterification reactions at high temperatures. qu.edu.iq In this reaction, the anhydride group of a dibasic acid (or the carboxylic group of the fatty acid) reacts with the hydroxyl groups of the polyol to form a polyester network. nih.gov The fatty acid chains, including the alpha-linolenic chains, become appended to this polyester backbone.

The synthesis can be a one-step process where the fatty acid, dibasic acid, and polyol are reacted together simultaneously. nih.gov The general reaction involves the formation of ester links, creating a complex, branched polymer structure. The high degree of unsaturation from alpha-linolenic acid, which contains three double bonds, is particularly desirable for producing alkyd resins that dry quickly. nih.gov

Table 1: Typical Monomers Used in Alkyd Resin Synthesis

| Component | Examples | Function |

| Polybasic Acid/Anhydride | Phthalic anhydride, Maleic anhydride, Isophthalic acid | Forms the polyester backbone nih.govgoogle.com |

| Polyol | Glycerol, Pentaerythritol, Trimethylolpropane | Provides hydroxyl groups for esterification and branching nih.govmdpi.com |

| Fatty Acid Source | Linseed oil, Soybean oil (rich in alpha-linolenic acid) | Provides drying properties and flexibility nih.gov |

The presence of alpha-linolenic moieties significantly influences the polymerization process and the final network structure of alkyd resins. The high concentration of double bonds in alpha-linolenic acid (three per molecule) provides numerous sites for oxidative cross-linking, which is the primary mechanism for the "drying" or curing of these coatings upon exposure to air. google.com

Alkyds produced from oils with a high content of alpha-linolenic acid, such as linseed oil, exhibit faster drying rates compared to those made from oils with lower content, like soybean oil. nih.gov This rapid drying is attributed to the high reactivity of the allylic positions in the fatty acid chain, which facilitates the autoxidation process. This process involves the formation of free radicals and subsequent cross-linking between adjacent polymer chains, leading to the formation of a solid, durable film. The structure of the polyol and the type of polybasic anhydride also play a role, but the fatty acid composition is a dominant factor in determining the curing speed and final properties of the resin. researchgate.net

Derivatization for Bio-based Polymer and Coating Applications

The chemical structure of alpha-linolenic anhydride lends itself to various derivatization reactions, enabling its use in a broader range of bio-based polymers and coatings. researchgate.netmdpi.com These modifications aim to introduce new functional groups or to create novel monomers that can be polymerized into materials with specific properties.

This compound can be used as a starting material for synthesizing new bio-based monomers. The anhydride functionality is highly reactive towards nucleophiles like alcohols and amines, allowing for the attachment of different chemical moieties. For instance, reaction with a hydroxyl-containing monomer could yield a new, larger monomer with the unsaturated fatty acid chain of alpha-linolenic acid.

Furthermore, the double bonds within the alpha-linolenic chain can be chemically modified through reactions like epoxidation. researchgate.net Epoxidized fatty acids can then be reacted with hardeners, such as other anhydrides (e.g., 4-methyl hexahydrophthalic anhydride), to produce bio-based epoxy-anhydride thermosets. researchgate.net This approach allows for the creation of rigid, cross-linked polymer networks derived from renewable resources. Research has demonstrated the synthesis of six-armed epoxy resins derived from linoleic acid (a related fatty acid) which, when cured with an anhydride hardener, showed enhanced thermal and mechanical properties compared to other bio-based epoxy resins. researchgate.net

While the anhydride group itself is primarily used in the initial polymerization to form the polymer backbone, the unsaturation within the alpha-linolenic portion of the polymer plays a critical role in subsequent cross-linking. In applications like coatings, this cross-linking is essential for the development of the final material properties. google.com

Influence on Material Properties (e.g., Curing Behavior, Film Formation)

The incorporation of this compound, or its parent acid, into polymer structures has a profound impact on the final properties of the material, particularly in coatings and films.

The most significant influence is on the curing behavior . As mentioned, the high degree of unsaturation leads to rapid oxidative curing. nih.gov This results in shorter "tack-free" and "dry-through" times for paints and varnishes. For example, alkyd resins prepared with maleic anhydride and a seed oil rich in unsaturated fatty acids showed better drying times (40-50 minutes) compared to commercial counterparts (70 minutes). dergipark.org.tr

Film formation is also directly affected. The extensive cross-linking facilitated by the multiple double bonds creates a hard, yet flexible, film. This provides good adhesion to substrates and resistance to weathering and chemicals. mdpi.com The properties of the final film can be tailored by adjusting the ratio of the fatty acid component to the other monomers, a parameter often referred to as the "oil length" in alkyd resin terminology. google.com

Table 2: Impact of Alpha-Linolenic Moiety on Polymer Properties

| Property | Influence of Alpha-Linolenic Moiety | Rationale |

| Drying/Curing Time | Decreased | High number of double bonds facilitates rapid oxidative cross-linking nih.gov |

| Film Hardness | Increased | Formation of a dense, highly cross-linked polymer network mdpi.com |

| Flexibility | Maintained or Improved | The long aliphatic chain of the fatty acid imparts flexibility to the rigid polyester backbone mdpi.com |

| Weather Resistance | Good | The durable cross-linked network provides resistance to environmental factors nih.gov |

| Solubility | Generally soluble in nonpolar solvents like xylene and kerosene | The nonpolar nature of the fatty acid chains influences solubility dergipark.org.tr |

: Sustainable Chemical Synthesis through Renewable Feedstocks

The pursuit of sustainable alternatives to petroleum-based monomers has led to increased interest in renewable resources, such as vegetable oils, for the synthesis of polymers. Alpha-linolenic acid, with its three double bonds and a carboxylic acid group, represents a versatile platform molecule. Its conversion to this compound creates a reactive intermediate suitable for various polymerization reactions. This section explores the role of this compound as a precursor in polymer chemistry and the sustainable synthesis of its parent molecule from renewable feedstocks.

While research specifically detailing the polymerization of pure this compound is limited, the broader class of fatty acid anhydrides has been investigated for the synthesis of polyesters and polyanhydrides. researchgate.net These polymers are valued for their biodegradability and biocompatibility, making them suitable for various applications, including in the medical field. researchgate.net The anhydride functional group provides a reactive site for polymerization, typically through condensation reactions with diols or other difunctional monomers.

The incorporation of the long, flexible alkyl chains of fatty acids, such as alpha-linolenic acid, into a polymer backbone can impart desirable properties like increased hydrophobicity, lower melting temperatures, and greater flexibility. researchgate.net The unsaturation present in the alpha-linolenic acid chain offers further opportunities for cross-linking or post-polymerization modification, which can be exploited to tailor the final properties of the material. For instance, studies on linseed oil, which is rich in alpha-linolenic acid, have explored its modification with maleic anhydride to produce hybrid materials. researchgate.net

The general reaction for the formation of a polyester from a fatty acid anhydride and a diol is a step-growth polymerization. This process involves the repetitive formation of ester linkages with the elimination of a carboxylic acid molecule. The resulting polymers can range from viscous liquids to solids, depending on the molecular weight and degree of cross-linking.

Table 1: Potential Polymer Architectures from this compound

| Polymer Type | Co-monomer | Potential Properties |

|---|---|---|

| Linear Polyester | Diol (e.g., ethylene (B1197577) glycol) | Flexible, hydrophobic |

| Cross-linked Polyester | Polyol (e.g., glycerol) | Thermoset, improved mechanical strength |

This table is illustrative and based on the general reactivity of fatty acid anhydrides.

Sustainable Chemical Synthesis through Renewable Feedstocks

The sustainability of polymers derived from this compound is fundamentally linked to the renewable sourcing of alpha-linolenic acid. Alpha-linolenic acid is an omega-3 fatty acid that is abundant in various plant-based oils, making it a readily available and sustainable feedstock. wikipedia.org

The extraction of alpha-linolenic acid from these renewable sources is a well-established process. The oils are typically obtained by pressing the seeds, followed by refining processes. The free fatty acids can then be isolated through hydrolysis of the triglycerides. More advanced and environmentally friendly methods, such as supercritical fluid extraction, are also being employed to obtain high-purity alpha-linolenic acid.

Table 2: Major Renewable Feedstocks for Alpha-Linolenic Acid

| Feedstock | Scientific Name | Typical Alpha-Linolenic Acid Content (%) |

|---|---|---|

| Flaxseed (Linseed) | Linum usitatissimum | 45-65 |

| Chia Seed | Salvia hispanica | 55-65 |

| Perilla Seed | Perilla frutescens | 50-60 |

| Hemp Seed | Cannabis sativa | 15-25 |

| Soybean | Glycine max | 5-10 |

Data compiled from various sources. wikipedia.org

The use of these renewable feedstocks significantly reduces the carbon footprint of the resulting polymers compared to their petrochemical counterparts. Furthermore, the cultivation of these oilseed crops contributes to agriculture and provides economic benefits. Microalgae are also being explored as a sustainable and highly productive source of alpha-linolenic acid, with some strains showing high accumulation of this valuable fatty acid. researchgate.netmicrobiologyjournal.org The development of efficient and green chemical processes for the conversion of alpha-linolenic acid to its anhydride and subsequent polymerization is an active area of research aimed at creating a fully sustainable polymer production pipeline.

Future Research Trajectories in Alpha Linolenic Anhydride Chemistry

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of anhydrides often involves reagents and conditions that are misaligned with modern principles of green chemistry. Future research will prioritize the development of more sustainable synthetic routes to alpha-linolenic anhydride (B1165640), focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key areas of investigation include:

Solvent-Free and Catalyst-Free Conditions: Inspired by recent successes in the synthesis of other organic compounds, researchers are exploring methods that eliminate the need for volatile and often toxic organic solvents. researchgate.net Thermal methods under vacuum or mechanochemical approaches (ball milling) could provide the necessary energy for the dehydration of alpha-linolenic acid without a solvent medium.

Bio-based Feedstocks: The synthesis of related compounds, such as maleic anhydride, from biomass-derived chemicals like furfural (B47365) is a growing field. rsc.org This aligns with green chemistry metrics by reducing reliance on fossil fuels and often involves processes with higher atom economy and lower energy requirements. rsc.org Similar pathways could be envisioned for precursors to alpha-linolenic anhydride.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising green solvent for lipid chemistry. Its use in the lipase-catalyzed hydrolysis of vegetable oils to produce alpha-linolenic acid has been demonstrated. google.com This technology could be adapted for the synthesis of the anhydride, where scCO₂ acts as both a solvent and a medium for continuous product removal, driving the reaction equilibrium forward. google.com

Table 1: Comparison of Potential Green Synthesis Parameters

| Parameter | Conventional Method | Potential Green Approach | Rationale for Improvement |

|---|---|---|---|

| Reagents | Dehydrating agents (e.g., acetic anhydride) | Direct thermal dehydration; Biocatalysis | Avoids hazardous reagents and byproducts. sphinxsai.com |

| Solvents | Organic solvents (e.g., Toluene (B28343), THF) | Solvent-free; Supercritical CO₂ | Reduces volatile organic compound (VOC) emissions and environmental impact. researchgate.netgoogle.com |

| Catalysts | Homogeneous acid/base catalysts | Heterogeneous catalysts; Enzymes (Lipases) | Facilitates catalyst recovery and reuse, often under milder conditions. google.com |

| Energy | High-temperature reflux | Microwave irradiation; Lower temperatures | More efficient energy transfer and potentially reduced overall energy consumption. |

| Waste | Stoichiometric byproducts | High atom economy, minimal waste | Aligns with the primary goals of green chemistry. rsc.org |

Exploration of Novel Organocatalytic and Biocatalytic Transformations

The use of catalysts derived from small organic molecules (organocatalysts) and enzymes (biocatalysts) offers pathways to highly selective and efficient transformations under mild conditions. Research into the application of these catalysts for both the synthesis and modification of this compound is a promising frontier.

Organocatalysis: Chiral organocatalysts, such as isothiourea derivatives, have been successfully used in asymmetric radical conjugate additions to α,β-unsaturated anhydrides. researchgate.net This demonstrates the potential for organocatalysis to control stereoselectivity in reactions involving anhydride functionalities. Future work could adapt these principles to the polyunsaturated backbone of this compound, enabling the site-selective introduction of new functional groups.

Biocatalysis: Enzymes, particularly lipases, are well-established for their role in fatty acid chemistry. Their use in the synthesis of alpha-linolenic acid is a key example. google.com The reverse reaction, enzymatic esterification or dehydration to form the anhydride, is a logical next step. Furthermore, engineered enzymes like protoglobin nitrene transferases are being developed for the selective amination of C-H bonds in carboxylic acid esters, creating α-amino esters. nih.govcaltech.edu Applying similar directed evolution techniques could yield biocatalysts capable of specific transformations on the this compound molecule.

Design and Synthesis of Functionalized Derivatives for Specific Chemical Applications

Modifying the structure of this compound by introducing specific functional groups can create a diverse library of new molecules with tailored properties. This research trajectory aims to leverage the unique polyunsaturated and reactive anhydride structure to build complex molecular architectures.

Potential applications for functionalized derivatives include:

Polymer Chemistry: The anhydride group is a reactive handle for polymerization reactions. Derivatives containing polymerizable centers, similar to those synthesized from 1,8-naphthalic anhydride, could be used as monomers or cross-linking agents to create novel biodegradable or functional polymers. researchgate.net The unsaturated bonds of the fatty acid chains could also participate in polymerization or be used for post-polymerization modification.

Advanced Materials: The introduction of moieties like indoles, which has been shown to enhance the biological activity of other natural products like oleanolic acid, could lead to derivatives with specific inhibitory or signaling properties. nih.gov

Fluorescent Probes: By attaching fluorophores to the this compound backbone, researchers could create probes for studying lipid metabolism, membrane dynamics, or the distribution of fatty acids within biological systems.

Table 2: Potential Functionalized Derivatives and Their Applications

| Functional Group Added | Potential Synthetic Route | Target Application |

|---|---|---|

| Amine/Amide | Aminolysis of the anhydride ring | Creation of amphiphilic molecules, precursors for bioactive compounds. |

| Epoxide | Selective epoxidation of double bonds | Building blocks for resins, fine chemical synthesis. |

| Hydroxyl Groups | Ring-opening with diols, reduction | Monomers for polyesters, components for lubricants. |

| Polymerizable Moiety (e.g., Acrylate) | Reaction with hydroxy-functional monomers | Development of cross-linked polymers and advanced materials. researchgate.net |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Time-resolved spectroscopy allows chemists to observe the fleeting intermediate species that govern a chemical reaction, providing a "molecular movie" of the process.

For this compound, this could involve:

Transient Absorption Spectroscopy: This technique can be used to study photochemical reactions. For example, studies on anthraquinone (B42736) derivatives use laser pulses to initiate a reaction and track the formation and decay of triplet states and radical intermediates on timescales from femtoseconds to microseconds. researchgate.net Similar methods could be applied to study the photo-oxidation or isomerization of the polyunsaturated system in this compound.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about short-lived intermediates. It has been used to study the mechanisms of thermally induced isomerizations in fatty acids, confirming the formation of specific intermediates. unit.no This would be invaluable for understanding the complex thermal behavior of this compound, particularly how the anhydride group influences the reactivity of the cis-double bonds.

Integration with Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages in terms of safety, control, and scalability. nih.govyoutube.com This technology is particularly well-suited for managing highly reactive intermediates and exothermic reactions, which are relevant to the chemistry of anhydrides.

Key benefits for this compound chemistry include:

Enhanced Safety and Control: Anhydride synthesis and subsequent reactions can be energetic. Flow reactors minimize the reaction volume at any given moment, drastically improving safety. d-nb.info Superior heat and mass transfer in microreactors allow for precise temperature control, preventing side reactions and decomposition. nih.gov

Process Intensification: Continuous processing allows for the integration of multiple reaction and purification steps into a single, automated sequence. nih.gov This reduces manual handling, minimizes the need to isolate potentially unstable intermediates, and can significantly increase throughput compared to batch processing. ucd.ie

Access to Novel Reaction Conditions: Flow reactors can safely operate at high temperatures and pressures, enabling reactions that are difficult or impossible to perform in batch reactors. This could unlock new synthetic pathways for the modification of this compound.

Table 3: Comparison of Batch Processing vs. Continuous Flow for Anhydride Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Volume | Large, scalable vessel | Small, confined channels/tubes |